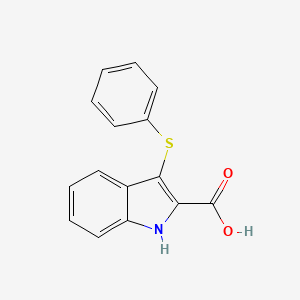

3-(phenylthio)-1H-Indole-2-carboxylic acid

Descripción general

Descripción

3-(Phenylthio)-1H-Indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a phenylthio group at the third position and a carboxylic acid group at the second position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylthio)-1H-indole-2-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction. For example, the reaction of 3-bromoindole with thiophenol in the presence of a base like potassium carbonate can yield 3-(phenylthio)indole.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. One common method is the reaction of the indole derivative with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Types of Reactions:

Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitroindoles, bromoindoles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 3-(phenylthio)-1H-indole-2-carboxylic acid belongs to the indole family, characterized by its unique structure which includes a phenylthio group attached to the indole ring. Its molecular formula is , with a molecular weight of approximately 271.37 g/mol. The presence of the phenylthio group enhances the compound's reactivity and interaction with biological systems.

Antibiotic Development

One of the primary applications of this compound is in the development of novel antibiotics. Research indicates that indole derivatives, including this compound, can act as inhibitors of fatty acid synthase FabH, which is crucial for bacterial survival. This mechanism presents a promising avenue for treating both Gram-positive and Gram-negative bacterial infections, addressing the urgent need for new antibiotics that are less susceptible to resistance mechanisms .

| Compound | Target | Activity |

|---|---|---|

| This compound | FabH | Inhibitor for bacterial infections |

Modulation of Biological Activities

Studies have shown that compounds like this compound can modulate enzyme activities and receptor functions. The phenylthio group contributes to its interaction with various biomolecules, making it a candidate for drug discovery in areas such as cancer therapy and metabolic disorders.

Enzyme Interaction Studies

Research has focused on the interactions between this compound and specific enzymes. For example, assays have demonstrated its capability to inhibit key metabolic enzymes, which could lead to therapeutic applications in metabolic diseases .

| Enzyme | Effect | Potential Application |

|---|---|---|

| FabH | Inhibition | Antibiotic development |

| Various enzymes | Modulation | Cancer therapy |

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial properties of various indole derivatives, including this compound. The findings indicated that this compound exhibited significant inhibitory effects against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In another study, researchers investigated the efficacy of this compound as an inhibitor of FabH in Staphylococcus aureus. The results demonstrated a dose-dependent inhibition, highlighting its promise as a therapeutic agent against resistant bacterial infections .

Mecanismo De Acción

The mechanism of action of 3-(phenylthio)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The phenylthio group and the carboxylic acid group play crucial roles in the binding interactions with the target enzyme or protein.

Comparación Con Compuestos Similares

3-(Phenylthio)-1H-pyrrole-2-carboxylic acid: Similar structure but with a pyrrole ring instead of an indole ring.

3-(Phenylthio)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position instead of the second position.

3-(Phenylthio)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness: 3-(Phenylthio)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the phenylthio and carboxylic acid groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications.

Actividad Biológica

3-(Phenylthio)-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H15NO2S

- Molecular Weight : 299.37 g/mol

This compound features an indole core substituted with a phenylthio group at the 3-position and a carboxylic acid group at the 2-position, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

- Antiviral Activity : It has been evaluated for its potential as an inhibitor of HIV integrase, a critical enzyme in the HIV replication cycle. Studies have demonstrated that derivatives of indole-2-carboxylic acids can effectively inhibit the strand transfer activity of HIV-1 integrase .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The biological mechanisms by which this compound exerts its effects involve:

- Chelation with Metal Ions : The indole nitrogen and carboxyl group can chelate metal ions within the active sites of enzymes such as integrase, enhancing binding affinity and inhibitory activity .

- Hydrophobic Interactions : The presence of the phenylthio group facilitates hydrophobic interactions with target proteins, potentially increasing the specificity and potency of the compound against viral targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

HIV Integrase Inhibition :

Compound IC50 (μM) Modification Indole-2-carboxylic acid 32.37 Parent compound Derivative 20a 0.13 Long branch at C3 position Derivative 17a 3.11 C6 halogenated benzene ring -

Antioxidant Activity :

- In vitro assays indicated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

Propiedades

IUPAC Name |

3-phenylsulfanyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOQBAUHGNFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.